Furan-2-yl(4-propylphenyl)methanone
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Overview
Description
Furan-2-yl(4-propylphenyl)methanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenyl group with a propyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(4-propylphenyl)methanone typically involves the reaction of furan-2-carbaldehyde with 4-propylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-propylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Furan-2-yl(4-propylphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a protein tyrosine kinase inhibitor, which is important in cancer research.
Biological Studies: The compound’s derivatives have shown antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of furan-2-yl(4-propylphenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Lacks the propyl substituent on the phenyl ring.
Furan-2-yl(4-methylphenyl)methanone: Has a methyl group instead of a propyl group on the phenyl ring.
Uniqueness
Furan-2-yl(4-propylphenyl)methanone is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
furan-2-yl-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-4-11-6-8-12(9-7-11)14(15)13-5-3-10-16-13/h3,5-10H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKZKPBNSKTRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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